4'-Demethoxypiperlotine C

Description

Structure

3D Structure

Properties

IUPAC Name |

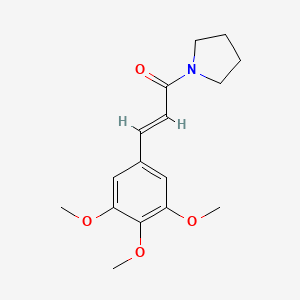

(E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFKYDTUEMTUNY-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-35-1 |

Source

|

| Record name | Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Isolating 4'-Demethoxypiperlotine C from Piper nigrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 4'-Demethoxypiperlotine C, a bioactive alkaloid found in Piper nigrum (black pepper). While specific detailed protocols for the isolation of this minor alkaloid are not extensively documented in publicly available literature, this document outlines a robust, generalized methodology derived from established procedures for the separation of similar piperamides from Piper nigrum. The guide covers extraction, chromatographic separation, and characterization, offering a foundational protocol for researchers to adapt and optimize.

Introduction to this compound and Piper nigrum

Piper nigrum L., commonly known as black pepper, is a rich source of various bioactive compounds, primarily alkaloids, which contribute to its distinct pungent taste and medicinal properties.[1] While piperine (B192125) is the most abundant and well-studied alkaloid, a diverse array of other piperamides, including this compound, are also present. These compounds have garnered interest for their potential pharmacological activities, including anti-inflammatory and other therapeutic effects. The isolation and characterization of these minor alkaloids are crucial for further investigation into their biological activities and potential for drug development.

Generalized Experimental Protocol for Isolation

The following protocol is a composite methodology based on common techniques for the isolation of alkaloids from Piper nigrum.[2][3] Optimization of solvent systems and chromatographic conditions will be necessary to achieve the targeted isolation of this compound.

Extraction of Crude Alkaloid Mixture

-

Preparation of Plant Material: Obtain finely ground powder of dried Piper nigrum fruits.

-

Solvent Extraction:

-

Macerate the powdered plant material in a suitable organic solvent such as ethanol, methanol, or ethyl acetate (B1210297) at room temperature for 24-48 hours with occasional agitation.[2] A common ratio is 1:10 (w/v) of plant material to solvent.

-

Alternatively, utilize Soxhlet extraction for a more exhaustive extraction process.[4]

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Fractionation of the Crude Extract

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 5% hydrochloric acid solution.

-

Wash the acidic solution with a nonpolar solvent like hexane (B92381) or petroleum ether to remove fats and other non-alkaloidal compounds.

-

Basify the aqueous layer to a pH of 9-10 using a base such as ammonium (B1175870) hydroxide.

-

Extract the liberated alkaloids with a solvent like dichloromethane (B109758) or chloroform (B151607).

-

-

Solvent-Solvent Partitioning:

-

Alternatively, partition the crude methanolic extract between chloroform and water.[5] The alkaloid fraction will preferentially move to the chloroform layer.

-

-

Drying and Concentration:

-

Dry the organic layer containing the alkaloids over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield a crude alkaloid fraction.

-

Chromatographic Purification

-

Column Chromatography:

-

Pack a silica (B1680970) gel (60-120 mesh) column using a nonpolar solvent such as hexane.

-

Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate or chloroform.[6]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Use pre-coated silica gel 60 F254 plates.

-

Develop the plates in a suitable solvent system (e.g., hexane:ethyl acetate or chloroform:methanol in varying ratios).

-

Visualize the spots under UV light (254 nm and 366 nm) and by using a suitable staining reagent like Dragendorff's reagent for alkaloids.

-

Pool fractions with similar TLC profiles that correspond to the expected polarity of this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the enriched fractions to preparative HPLC on a C18 column.[2]

-

Use a mobile phase gradient of acetonitrile (B52724) and water, often with a small amount of formic acid or trifluoroacetic acid.[2]

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Data Presentation

Quantitative data from the isolation process should be meticulously recorded to ensure reproducibility and to calculate the efficiency of the procedure.

Table 1: Isolation Yield of this compound

| Step | Starting Material (g) | Product | Yield (g) | Yield (%) | Purity (%) |

| Extraction | Dried Piper nigrum powder | Crude Extract | |||

| Fractionation | Crude Extract | Crude Alkaloid Fraction | |||

| Column Chromatography | Crude Alkaloid Fraction | Enriched Fraction | |||

| Preparative HPLC | Enriched Fraction | This compound |

Table 2: Spectroscopic Data for Characterization of this compound

| Technique | Key Data Points |

| ¹H NMR | Chemical shifts (δ), coupling constants (J), and integration values for all protons. |

| ¹³C NMR | Chemical shifts (δ) for all carbon atoms. |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups (e.g., C=O, C=C, C-N). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Wavelengths of maximum absorbance (λmax). |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Characterization Logic

Caption: Logical workflow for the characterization of the isolated compound.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 2. mdpi.com [mdpi.com]

- 3. Isolation, characterization and in vitro antioxidant activity screening of pure compound from black pepper (Piper nigrum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0058415) [np-mrd.org]

- 5. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of piperine from the fruits of black pepper (Piper nigrum) | Journal of the Bangladesh Agricultural University [banglajol.info]

Spectroscopic Profile of 4'-Demethoxypiperlotine C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethoxypiperlotine C is an alkaloid belonging to the piperine (B192125) family of natural products.[1][2] These compounds, isolated from various Piper species, are known for their diverse biological activities. The structural elucidation and characterization of such compounds are fundamental to drug discovery and development. This guide provides a detailed overview of the expected spectroscopic data for this compound, based on the analysis of structurally related compounds. The methodologies for acquiring this data are also outlined. The molecular formula for this compound is C₁₅H₁₉NO₃.[3]

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the known spectroscopic characteristics of closely related analogs like piperine and other cinnamoyl amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[4][5] For this compound, the following signals are anticipated:

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0-7.5 | m | 5H | Aromatic protons (phenyl ring) |

| ~ 6.5-7.0 | m | 2H | Vinylic protons (α,β-unsaturated system) |

| ~ 3.8 | s | 6H | Methoxyl protons (-OCH₃) |

| ~ 3.5-3.7 | m | 4H | Methylene protons adjacent to N (pyrrolidine ring) |

| ~ 1.8-2.0 | m | 4H | Methylene protons (pyrrolidine ring) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 | C=O (Amide carbonyl) |

| ~ 140-150 | Aromatic C-O and vinylic β-carbon |

| ~ 120-135 | Aromatic and vinylic carbons |

| ~ 100-115 | Aromatic carbons |

| ~ 55-60 | Methoxyl carbons (-OCH₃) |

| ~ 45-50 | Methylene carbons adjacent to N (pyrrolidine ring) |

| ~ 25-30 | Methylene carbons (pyrrolidine ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.[6][7]

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 261 | [M]⁺ (Molecular ion) |

| 230 | [M - OCH₃]⁺ |

| 190 | [M - C₄H₈N]⁺ |

| 161 | [C₁₀H₉O₂]⁺ (Cinnamoyl fragment) |

| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9][10][11]

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3010 | Medium | Aromatic C-H stretch |

| ~ 2920, 2850 | Medium | Aliphatic C-H stretch |

| ~ 1635 | Strong | Amide C=O stretch (Amide I band)[12] |

| ~ 1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | Aryl-O stretch |

| ~ 1100 | Strong | C-N stretch |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of natural products like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are used for one-dimensional spectra. Two-dimensional experiments like COSY, HSQC, and HMBC can be performed to confirm structural assignments.

-

Data Processing : Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[13]

-

Ionization : Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

-

Analysis : Acquire the mass spectrum in full scan mode to determine the molecular weight. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural elucidation.[13]

Infrared Spectroscopy

-

Sample Preparation : Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification is essential to confirm these predictions and fully characterize this natural product.

References

- 1. This compound - CAS:807372-38-9 - 山东思科捷生物技术有限公司 [sparkjadesd.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Natural Products | Bruker [bruker.com]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. researchgate.net [researchgate.net]

- 13. High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Alkaloid: A Technical Guide to the Natural Occurrence and Biosynthesis of 4'-Demethoxypiperlotine C

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethoxypiperlotine C is a piperidine (B6355638) alkaloid that has been identified as a constituent of Piper nigrum L., commonly known as black pepper. As a member of the vast family of piperidine alkaloids, it shares a structural relationship with piperine (B192125), the primary pungent compound in black pepper. While research on this compound is still in its nascent stages, its presence in a medicinally and economically significant plant species warrants a deeper investigation into its natural prevalence and biosynthetic origins. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound, drawing parallels with the well-studied biosynthesis of piperine to propose a putative pathway. This document also outlines detailed experimental protocols for the isolation of related alkaloids, which can be adapted for the targeted extraction and characterization of this compound.

Natural Occurrence

Table 1: Quantitative Data for Piperine in Piper nigrum

| Plant Part | Extraction Method | Yield of Piperine (% w/w) | Reference |

| Black Pepper Fruits (unripe dried) | Ethanolic Extraction | 2.0 - 7.4 | [1][2] |

| White Pepper Fruits (ripe dried) | Ethanolic Extraction | 4.0 - 4.5 | [3] |

| Black Pepper Fruits | Soxhlet Extraction (Ethanol) | 5.8 | [4] |

| Black Pepper Fruits | Supercritical CO2 Extraction | 3.5 - 9.0 | [5] |

Note: The yield of piperine can vary significantly based on the cultivar, geographical origin, maturity of the fruit, and the extraction method employed. It is anticipated that the concentration of this compound would be considerably lower than that of piperine.

Biosynthesis

The biosynthetic pathway of this compound has not been explicitly elucidated. However, based on its chemical structure and the well-characterized biosynthesis of piperine, a hypothetical pathway can be proposed. The biosynthesis of piperine involves the convergence of two major metabolic pathways: the phenylpropanoid pathway, which provides the aromatic acyl moiety, and the lysine (B10760008) catabolism pathway, which generates the piperidine ring.

Hypothetical Biosynthetic Pathway of this compound

It is postulated that the biosynthesis of this compound follows a similar route to piperine, with variations in the final enzymatic steps or the precursor molecules. The proposed pathway begins with the amino acid L-lysine for the piperidine ring and the phenylpropanoid pathway for the acyl portion.

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

While a specific protocol for the isolation of this compound is not published, the following detailed methodology for the extraction and purification of piperine from Piper nigrum can be adapted. The key difference will be in the final purification steps, likely requiring more refined chromatographic techniques to isolate the less abundant this compound.

General Experimental Workflow for Isolation

Caption: General experimental workflow for the isolation of this compound.

Detailed Protocol for Alkaloid Extraction and Isolation (Adapted from Piperine Isolation)

Objective: To extract and isolate piperidine alkaloids from Piper nigrum fruits.

Materials:

-

Dried, finely powdered black pepper fruits.

-

Solvents: Ethanol (95%), Dichloromethane (B109758) (DCM), n-Hexane, Ethyl acetate (B1210297) (all analytical grade).

-

Potassium hydroxide (B78521) (KOH).

-

Silica (B1680970) gel (60-120 mesh) for column chromatography.

-

Pre-coated silica gel TLC plates (GF254).

-

Rotary evaporator.

-

Chromatography column.

-

Standard laboratory glassware.

Procedure:

-

Extraction:

-

Macerate 100 g of powdered black pepper with 500 mL of 95% ethanol in a stoppered flask for 72 hours with occasional shaking.

-

Alternatively, perform Soxhlet extraction with ethanol for 6-8 hours for a more efficient extraction.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark green oleoresin.

-

-

Alkaloid Precipitation:

-

Dissolve the oleoresin in a minimal amount of ethanol.

-

Prepare a 10% (w/v) solution of KOH in ethanol.

-

Slowly add the alcoholic KOH solution to the oleoresin solution with constant stirring until precipitation of resinous materials is complete. This step helps in removing acidic components.

-

Allow the mixture to stand for 2 hours, then filter to remove the precipitate.

-

Wash the precipitate with a small amount of cold ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

-

Crude Alkaloid Isolation:

-

The concentrated filtrate is left to stand overnight in a refrigerator (4°C).

-

Crude piperine and other related alkaloids will crystallize as yellow needles.

-

Collect the crystals by filtration and wash with a small amount of cold diethyl ether to remove residual oils.

-

-

Column Chromatography for Purification:

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a chromatography column.

-

Dissolve the crude alkaloid mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Once the solvent has evaporated, carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

-

Collect fractions of 10-20 mL and monitor the separation by Thin Layer Chromatography (TLC).

-

-

TLC Monitoring:

-

Develop the TLC plates in a mobile phase of toluene:ethyl acetate (7:3 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent (for alkaloids).

-

Pool the fractions containing the compound of interest (based on Rf value comparison with any available standards or by subsequent analysis).

-

-

Final Purification and Characterization:

-

The fractions containing this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC).

-

The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Conclusion

This compound represents one of the many underexplored alkaloids from the medicinally important plant, Piper nigrum. While direct quantitative and biosynthetic data for this specific compound are currently lacking, the established knowledge of the closely related and abundant alkaloid, piperine, provides a solid foundation for future research. The proposed hypothetical biosynthetic pathway and the detailed experimental protocols outlined in this guide are intended to serve as a valuable resource for researchers aiming to isolate, quantify, and elucidate the biological activities of this compound. Further investigation into this and other minor alkaloids of the Piperaceae family holds the potential for the discovery of novel therapeutic agents.

References

- 1. The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Cloning and Functional Analysis of Gene Clusters for the Biosynthesis of Indole-Diterpenes in Penicillium crustosum and P. janthinellum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the Biosynthetic Gene Cluster of New Piperazic Acid-Containing Lipopeptides with Cytotoxic Activity in the Genome of Marine Streptomyces PHM034 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. agilent.com [agilent.com]

4'-Demethoxypiperlotine C: A Physicochemical and Biological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethoxypiperlotine C is an alkaloid that has been isolated from the plant Piper nigrum L., commonly known as black pepper.[1][2] As a member of the piperidine (B6355638) alkaloid family, it represents a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Alkaloids from Piper nigrum, such as the well-studied piperine, are known to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and bioavailability-enhancing properties.[3][4][5][6] This technical guide provides a summary of the known physicochemical properties of this compound, outlines detailed experimental protocols for the determination of key physicochemical parameters, and explores potential biological activities based on related compounds from its source.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. While specific experimental data for this compound is limited in publicly available literature, the foundational molecular properties have been established.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | [1] |

| Molecular Weight | 261.32 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of key physicochemical properties. These protocols are based on established practices for the characterization of novel alkaloids.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Solubility Determination (Shake-Flask Method)

Aqueous solubility is a crucial determinant of a drug's oral bioavailability.

Methodology:

-

An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

The vial is agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

The resulting suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or µM.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for predicting a compound's ionization state at different physiological pH values.

Methodology:

-

A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) if aqueous solubility is low).

-

The solution is placed in a thermostatted vessel and stirred continuously.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a precision burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.

Potential Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, related alkaloids from Piper nigrum have been shown to exhibit significant anti-inflammatory properties.[7] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a critical regulator of the inflammatory response.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS). Alkaloids from Piper nigrum may inhibit this pathway by preventing the degradation of IκB.[7]

Conclusion

This compound is a natural product with a defined chemical structure. While a comprehensive experimental characterization of its physicochemical and biological properties is not yet available in the public domain, this guide provides the foundational knowledge and standardized protocols necessary for such an investigation. The established biological activities of related alkaloids from Piper nigrum suggest that this compound may hold therapeutic potential, particularly in the context of inflammatory conditions. Further research is warranted to fully elucidate the physicochemical profile and pharmacological activities of this compound to assess its viability for drug development.

References

Preliminary Bioactivity Screening of 4'-Demethoxypiperlotine C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethoxypiperlotine C is a derivative of Piperlotine C, an amide alkaloid structurally related to piperine (B192125), the major pungent component of black pepper (Piper nigrum). While direct bioactivity data for this compound is not extensively available in the public domain, its structural similarity to other bioactive piperlotines and piperine amides suggests a strong potential for a range of pharmacological activities. This guide provides a framework for the preliminary bioactivity screening of this compound, drawing upon the known activities of its close analogs. The primary focus will be on anti-inflammatory, cytotoxic, and anti-platelet aggregation activities, which are prominent in this class of compounds.

Predicted Bioactivities and Rationale

Based on the activities of structurally similar compounds, this compound is hypothesized to possess the following bioactivities:

-

Anti-inflammatory Activity: Piperlotine C has demonstrated in vivo anti-inflammatory properties. The structural modifications in this compound may modulate this activity.

-

Cytotoxic Activity: Piperine and its derivatives have shown cytotoxicity against various cancer cell lines. It is plausible that this compound will exhibit similar properties.

-

Anti-platelet Aggregation Activity: Piperlotine C is known to have potent anti-platelet aggregation activity[1][2][3].

-

Antimicrobial Activity: Some piper amides have shown slight antimycobacterial and antifungal activity[4][5][6][7][8][9].

Data Presentation: Bioactivities of Piperlotine C and Related Analogs

The following table summarizes the reported bioactivities of Piperlotine C and other relevant piperine amides to provide a comparative baseline for screening this compound.

| Compound/Derivative | Bioactivity | Model | Key Findings |

| Piperlotine C | Anti-platelet Aggregation | Arachidonic Acid-Induced | IC50: 26.6 µg/mL[2] |

| Anti-inflammatory | TPA-induced mouse ear edema | 42.24% edema inhibition[4] | |

| Piperine | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition of edema[10] |

| Cytotoxic | HeLa, AGP01 Gastric Cancer Cells | IC50: 61.94 µg/mL (HeLa)[11], 12.06-16.81 µg/mL (AGP01)[12] | |

| Wnt/β-catenin inhibitor | Colorectal cancer cell lines | Inhibits canonical Wnt signaling[13] | |

| Akt/mTOR/MMP-9 inhibitor | DU145 prostate cancer cells | Suppresses cell migration[14] | |

| Piperlotine A | Anti-inflammatory | TPA-induced mouse ear edema | 32.21% edema inhibition[4] |

| Antimycobacterial | Mycobacterium tuberculosis | MIC: 50 µg/mL[4][5] |

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

This protocol details the determination of the cytotoxic effects of this compound on a panel of human cancer cell lines.

a. Cell Lines and Culture:

-

A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HCT-116 - colorectal cancer) should be used[15][16][17].

-

Cells are to be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

b. Experimental Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with serial dilutions of the compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This acute inflammation model is suitable for assessing the topical anti-inflammatory activity of the compound[4][5].

a. Animals:

-

Male BALB/c mice (20-25 g) will be used.

-

Animals should be housed under standard laboratory conditions with free access to food and water. All procedures must be approved by an institutional animal care and use committee.

b. Experimental Procedure:

-

Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) to a concentration of 2.5 µg/25 µL.

-

Dissolve this compound and a positive control (e.g., indomethacin) in acetone.

-

Apply 25 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear receives only acetone and serves as a negative control.

-

Thirty minutes after TPA application, topically administer 2 mg of this compound or indomethacin (B1671933) to the right ear. A control group will receive only the vehicle.

-

After 6 hours, sacrifice the mice and take a 6 mm punch biopsy from both ears.

-

Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the edema.

-

Calculate the percentage of edema inhibition using the formula: % Inhibition = [(

ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

-ΔWcontrolngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> ) /ΔWtreatedngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> ] x 100, where ΔW is the difference in ear punch weights.ΔWcontrol

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for preliminary bioactivity screening.

Potential Signaling Pathway: Wnt/β-catenin Pathway

Given that piperine, a close structural analog, is known to inhibit the Wnt/β-catenin signaling pathway, this is a plausible target for this compound in a cancer context[13].

Caption: Hypothesized inhibition of the Wnt/β-catenin pathway.

Conclusion

This technical guide outlines a strategic approach for the initial bioactivity screening of this compound. By leveraging the known pharmacological profile of its parent compound, Piperlotine C, and the extensively studied analog, piperine, researchers can efficiently direct their preliminary investigations towards anti-inflammatory, cytotoxic, and anti-platelet aggregation activities. The provided experimental protocols and conceptual diagrams serve as a foundational framework for these studies. Subsequent research should focus on elucidating the precise mechanisms of action and further exploring the therapeutic potential of this novel compound.

References

- 1. Piperlotine C | CAS:886989-88-4 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. targetmol.cn [targetmol.cn]

- 4. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal Amide Alkaloids from the Aerial Parts of Piper flaviflorum and Piper sarmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Amides Derivative with Antimicrobial Activity of Piper betle var. nigra Leaves from Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Amides Derivative with Antimicrobial Activity of Piper betle var. nigra Leaves from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro cytotoxic and in silico activity of piperine isolated from Piper nigrum fruits Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Piperine suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperine depresses the migration progression via downregulating the Akt/mTOR/MMP-9 signaling pathway in DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxic activities of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Review of Piperlotine Alkaloids: Synthesis, Biological Activity, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: The genus Piper is a rich source of bioactive amide alkaloids, with piperine (B192125) from black pepper being the most renowned. Within this extensive family, the piperlotine subclass of alkaloids has emerged as a group of interest, demonstrating significant pharmacological potential. Piperlotines are structurally characterized as α,β-unsaturated amides. This technical guide provides a comprehensive review of the current literature on piperlotine alkaloids, detailing their synthesis, established biological activities, and potential mechanisms of action. It aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction to Piper Alkaloids and the Piperlotine Subclass

Alkaloids from the Piper genus, particularly amide alkaloids, are known for their wide range of pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] While piperine is the most studied, a variety of other alkaloids, such as piperlonguminine (B1678439) and chabamide, also exhibit significant bioactivity.[4][5][6]

The piperlotines are a specific group of α,β-unsaturated amide alkaloids isolated from Piper species, such as Piper lolot.[7][8] These compounds have attracted scientific attention for their potent biological effects, which include antiplatelet, anti-inflammatory, and antimycobacterial activities.[9][10] This review synthesizes the available quantitative data, experimental methodologies, and potential mechanistic pathways related to this promising class of natural products.

Chemical Synthesis and Characterization

Efficient synthesis of piperlotines is crucial for further pharmacological investigation. A solvent-free mechanosynthesis approach has been reported for preparing piperlotine derivatives.

Mechanosynthesis via Horner-Wadsworth-Emmons (HWE) Reaction

A green chemistry approach utilizing a mechanochemical HWE reaction has been successfully employed to synthesize piperlotine derivatives. This solvent-free method involves the grinding of a β-amidophosphonate intermediate with an aromatic aldehyde and potassium carbonate (K₂CO₃) in a mortar and pestle. The reaction proceeds rapidly and diastereoselectively, affording only the (E)-diastereomer.[10][11]

Table 1: Synthesis Yields of Piperlotines via HWE Mechanosynthesis

| Product | Reaction Time | Yield (%) | Reference |

|---|

| Piperlotine Derivatives | Short | 70-88 |[10][11] |

Biological Activities and Quantitative Data

Piperlotines have been evaluated for several biological activities, with quantitative data available for their antiplatelet and antimycobacterial effects.

Antiplatelet Aggregation Activity

A methanolic extract of Piper lolot yielded several piperlotines (A-L). A mixture of piperlotines A, C, D, and E demonstrated potent inhibitory effects on platelet aggregation induced by arachidonic acid.[9] This activity is comparable to that of aspirin, a standard antiplatelet agent.

Table 2: In Vitro Antiplatelet Aggregation Activity

| Compound(s) | Assay Inducer | IC₅₀ (µg/mL) | Positive Control (Aspirin) IC₅₀ (µg/mL) | Reference |

|---|

| Piperlotines A, C, D, E | Arachidonic Acid | 7.3 | 5.5 |[9] |

Anti-inflammatory and Antimycobacterial Activity

Several piperlotine derivatives have been assessed for in vivo anti-inflammatory activity using a TPA-induced acute inflammation model in mice, with some derivatives showing excellent efficacy.[10] Furthermore, selected piperlotines exhibited modest activity against Mycobacterium tuberculosis.[10][11]

Table 3: Anti-inflammatory and Antimycobacterial Screening Data

| Compound(s) | Biological Activity | Quantitative Data | Reference |

|---|---|---|---|

| Piperlotine Derivatives 2 & 6 | In vivo Anti-inflammatory | Excellent activity (qualitative) | [10] |

| Piperlotine A, Derivatives 2 & 6 | Antimycobacterial | MIC = 50 µg/mL (M. tuberculosis) |[10][11] |

Experimental Workflows and Signaling Pathways

Understanding the logical flow of natural product discovery and the molecular pathways they modulate is critical for drug development.

General Experimental Workflow

The process of isolating and evaluating bioactive compounds like piperlotines from a natural source follows a structured workflow, from extraction to characterization and bioassay.

Caption: General workflow for piperlotine isolation and bioactivity screening.

Hypothetical Biosynthesis Pathway

The biosynthesis of the related alkaloid piperine is known to derive from the lysine (B10760008) and phenylpropanoid primary metabolic pathways.[12][13] It is hypothesized that piperlotines share a similar biosynthetic origin, where a piperidine (B6355638) ring (from lysine) is coupled with a phenylpropanoid-derived acid.

Caption: Hypothesized biosynthesis pathway for piperlotine alkaloids.

Relevant Signaling Pathway of Piperine (for context)

While the specific signaling pathways for piperlotines are not yet fully elucidated, the mechanisms of the closely related alkaloid piperine can provide valuable context for future research. In ovarian cancer cells, piperine has been shown to inhibit the PI3K/Akt/GSK3β signaling pathway, leading to apoptosis and cell cycle arrest.[14]

Caption: PI3K/Akt pathway inhibited by piperine in cancer cells.[14]

Detailed Experimental Protocols

Protocol: In Vitro Antiplatelet Aggregation Assay

(Based on the activity described in Li CY, et al., 2007)

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human volunteers (with informed consent) into tubes containing 3.8% sodium citrate (B86180) (9:1, v/v).

-

Centrifuge the blood at 180 x g for 10 minutes at room temperature to obtain PRP.

-

Keep the PRP at room temperature and use within 2 hours.

-

-

Platelet Aggregation Measurement:

-

Use a turbidimetric aggregometer to measure platelet aggregation.

-

Pipette 250 µL of PRP into a cuvette with a stir bar and allow it to stabilize for 2 minutes at 37°C.

-

Add 2.5 µL of the piperlotine test compound (dissolved in a suitable solvent like DMSO) or vehicle control. Incubate for 3 minutes.

-

Induce aggregation by adding an agonist, such as arachidonic acid (e.g., final concentration of 100 µM).

-

Record the aggregation (as a percentage of light transmittance) for at least 5 minutes.

-

-

IC₅₀ Determination:

-

Perform the assay with a range of concentrations of the piperlotine sample.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration required to inhibit platelet aggregation by 50%) by plotting the percentage of inhibition against the log of the compound concentration.

-

Protocol: Horner-Wadsworth-Emmons Mechanosynthesis

(Based on the methodology described in Ramírez-Marroquín OA, et al., 2020)

-

Reactant Preparation:

-

Ensure all reactants (β-amidophosphonate, aromatic aldehyde, and anhydrous potassium carbonate) are dry and finely powdered.

-

-

Mechanochemical Reaction:

-

In a ceramic mortar, combine the β-amidophosphonate (1 equivalent), the desired aromatic aldehyde (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Grind the solid mixture vigorously with a pestle at room temperature for the specified reaction time (e.g., 15-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, add distilled water to the mortar and triturate the solid product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Dry the crude product. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure (E)-piperlotine derivative.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques, such as NMR (¹H, ¹³C), Mass Spectrometry, and IR Spectroscopy.

-

Conclusion and Future Directions

Piperlotine alkaloids represent a promising but underexplored subclass of natural products from the Piper genus. The existing data clearly establish their potent antiplatelet and anti-inflammatory activities. The development of efficient, solvent-free synthetic methods is a significant step towards enabling more extensive biological evaluation.

Future research should focus on:

-

Isolation and Characterization: Identifying and characterizing new piperlotine analogues from various Piper species.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by piperlotines to mediate their antiplatelet and anti-inflammatory effects.

-

Structure-Activity Relationship (SAR): Synthesizing a broader range of derivatives to establish clear SAR, optimizing for potency and selectivity.

-

Expanded Bioactivity Screening: Evaluating piperlotines against other therapeutic targets, such as cancer cell lines and pathogenic microbes, given the broad activity of related piper alkaloids.

This focused effort will be essential to fully unlock the therapeutic potential of piperlotine alkaloids in drug discovery and development.

References

- 1. Piperine: bioactivities and structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloids from piper: a review of its phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkaloids | Network pharmacology-based anti-colorectal cancer activity of piperlonguminine in the ethanolic root extract of Piper longum L | springermedicine.com [springermedicine.com]

- 6. Alkaloids from Piper nigrum Exhibit Antiinflammatory Activity via Activating the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Piperine alkaloid induces anticancer and apoptotic effects in cisplatin resistant ovarian carcinoma by inducing G2/M phase cell cycle arrest, caspase activation and inhibition of cell migration and PI3K/Akt/GSK3β signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Complexity of Black Pepper: A Technical Guide to the Discovery and Characterization of its Minor Alkaloids

For Immediate Release

A deep dive into the chemical intricacies of Piper nigrum, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery, characterization, and potential pharmacological significance of minor alkaloids in black pepper. Moving beyond the well-documented major alkaloid, piperine (B192125), this whitepaper consolidates current research on a diverse array of less abundant yet potentially potent bioactive compounds.

This guide provides a thorough examination of the experimental methodologies employed in the isolation and identification of these minor alkaloids, alongside a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, it visualizes complex experimental workflows and biological signaling pathways, offering a clear and concise understanding of the intricate processes involved in this burgeoning field of study.

Quantitative Analysis of Minor Alkaloids in Black Pepper

While piperine is the most abundant alkaloid in black pepper, a host of minor alkaloids contribute to its complex chemical profile and pharmacological activity. Recent advancements in analytical techniques have enabled the quantification of these compounds, revealing significant variations in their content. The following tables summarize the quantitative data available for several key minor alkaloids.

| Alkaloid | Chemical Class | Concentration (mg/100g dry material) | Analytical Method | Reference |

| Piperanine | Piperamide | 0.8–1.1% of total piperamides | UPLC-DAD | [1] |

| Piperlonguminine | Piperamide | 0.5–1.9% of total piperamides | UPLC-DAD | [1] |

| Guineensine | Piperamide | 209.7 | Preparative HPLC | [1] |

| Pellitorine | Isobutylamide | 361.8 | Preparative HPLC | [1] |

| Retrofractamide B | Piperamide | 134.0 | Preparative HPLC | [1] |

| (2E,4E,12Z)-N-isobutyl-octadeca-2,4,12-trienamide | Isobutylamide | 467.0 | Preparative HPLC | [1] |

| Novel Bisamide Alkaloids (Compounds 6b and 7a) | Bisamide | Not Quantified | - | [2] |

| Biological Activity (IC50) | Target | IC50 (µM) | Assay | Reference |

| Compound 6b | Acetylcholinesterase | 6.05 ± 1.10 | Acetylcholinesterase Inhibitory Assay | [2] |

| Compound 7a | Acetylcholinesterase | 3.81 ± 0.10 | Acetylcholinesterase Inhibitory Assay | [2] |

Experimental Protocols: A Methodological Overview

The successful discovery and characterization of minor alkaloids from black pepper hinges on meticulous and optimized experimental protocols. This section details the key methodologies for extraction, isolation, and characterization.

Extraction of Alkaloids

The initial step in isolating minor alkaloids involves their extraction from the plant matrix. The choice of extraction method can significantly impact the yield and profile of the extracted compounds.

a) Soxhlet Extraction: A classic and widely used method for exhaustive extraction.

-

Protocol:

-

Grind dried black pepper fruits to a fine powder (40-60 mesh).

-

Place the powdered sample in a thimble.

-

Extract with a suitable solvent (e.g., 95% ethanol, dichloromethane) in a Soxhlet apparatus for 4-6 hours.[3]

-

Concentrate the resulting extract using a rotary evaporator to yield a crude oleoresin.

-

b) Accelerated Solvent Extraction (ASE): A modern, automated technique offering faster extraction times and reduced solvent consumption.

-

Protocol:

-

Mix powdered black pepper with a dispersing agent (e.g., diatomaceous earth).

-

Pack the mixture into an extraction cell.

-

Extract with a solvent (e.g., ethyl acetate) at elevated temperature and pressure using an ASE system.[1]

-

The extract is automatically collected in a vial.

-

c) Maceration with Glacial Acetic Acid: A simple and efficient method for piperine and related alkaloids.

-

Protocol:

-

Macerate powdered black pepper in glacial acetic acid for 12 hours.[4]

-

Filter the extract and dilute with distilled water.

-

Perform liquid-liquid extraction with chloroform (B151607).

-

Wash the chloroform extract with 10% sodium bicarbonate solution and then with water.

-

Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate to dryness.[4]

-

Isolation and Purification

Following extraction, the crude extract, which is a complex mixture of compounds, requires further separation and purification to isolate the minor alkaloids of interest.

a) Precipitation: A straightforward method for initial purification, particularly for piperine.

-

Protocol:

-

Dissolve the crude ethanolic extract in a minimal amount of ethanol.

-

Add 10% alcoholic potassium hydroxide (B78521) (KOH) to precipitate resins.[5]

-

Filter the solution and allow the filtrate to stand for piperine to crystallize.

-

b) Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the isolation of individual minor alkaloids.

-

Protocol:

-

Dissolve the crude extract in a suitable solvent.

-

Inject the sample onto a preparative or semi-preparative HPLC column (e.g., C18).

-

Elute with a gradient of solvents (e.g., water and acetonitrile (B52724) with 0.1% formic acid).[1]

-

Collect fractions corresponding to the peaks of the minor alkaloids based on UV detection.

-

Concentrate the collected fractions to obtain the purified alkaloids.

-

Characterization and Structural Elucidation

Once isolated, the chemical structure and purity of the minor alkaloids are determined using various analytical techniques.

a) Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): A powerful hyphenated technique for the identification and structural characterization of compounds.

-

Protocol:

-

Dissolve the purified alkaloid in a suitable solvent.

-

Inject the sample into the UPLC-QTOF-MS system.

-

Separate the compound on a UPLC column (e.g., C18).

-

Analyze the eluent using a QTOF mass spectrometer in both full scan and tandem MS (MS/MS) modes to obtain accurate mass and fragmentation data for structural elucidation.[1][6]

-

b) Nuclear Magnetic Resonance (NMR) Spectroscopy: A definitive technique for determining the complete chemical structure of a molecule.

-

Protocol:

-

Dissolve the purified alkaloid in a deuterated solvent (e.g., CDCl3).

-

Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

-

Analyze the spectral data to determine the connectivity of atoms and the stereochemistry of the molecule.

-

c) Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Protocol:

-

Prepare a sample of the purified alkaloid (e.g., as a KBr pellet or a thin film).

-

Acquire the IR spectrum.

-

Identify characteristic absorption bands corresponding to functional groups such as amides, alkenes, and aromatic rings.

-

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the intricate processes involved in the study of minor alkaloids, the following diagrams illustrate a typical experimental workflow and a known signaling pathway modulated by a black pepper alkaloid.

Caption: General experimental workflow for the discovery and characterization of minor alkaloids.

Caption: Inhibition of the NF-κB signaling pathway by pipernigramides.

Biological Activities and Signaling Pathways

While research into the specific biological activities of many minor alkaloids is ongoing, preliminary studies have revealed promising pharmacological potential. For instance, novel bisamide alkaloids isolated from pepper roots have demonstrated significant anti-neuroinflammatory effects and acetylcholinesterase inhibitory activities, suggesting their potential as therapeutic agents for neurodegenerative diseases.[2]

Furthermore, some minor alkaloids, such as pipernigramides, have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7] This pathway is a critical regulator of the inflammatory response, and its inhibition can ameliorate the production of pro-inflammatory cytokines like TNF-α and IL-6. The modulation of such fundamental signaling pathways by these minor alkaloids underscores their potential for the development of novel anti-inflammatory drugs.

The major alkaloid, piperine, has been more extensively studied and is known to modulate several key signaling pathways, including the NF-κB, Nrf2-Keap1/HO-1, and MAPK (ERK and p38) pathways, which are implicated in inflammation, oxidative stress, and cancer.[1][8][9] This provides a strong rationale for the continued investigation of the minor alkaloids, as they may exhibit similar or even more potent and selective activities on these and other cellular signaling cascades.

Conclusion and Future Directions

The study of minor alkaloids in black pepper is a rapidly evolving field with significant potential for the discovery of novel bioactive compounds. This technical guide has provided a comprehensive overview of the current state of knowledge, from quantitative analysis and detailed experimental protocols to the initial exploration of their biological activities and underlying molecular mechanisms.

Future research should focus on the comprehensive quantification of a wider range of minor alkaloids across different pepper varieties and geographical locations. The development of standardized and validated analytical methods is crucial for ensuring the quality and consistency of black pepper-based products. Furthermore, in-depth investigations into the pharmacological activities and specific molecular targets of these minor alkaloids will be instrumental in unlocking their full therapeutic potential for the development of new drugs and functional foods.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. kefri.org [kefri.org]

- 4. One moment, please... [mitrask.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Rapid estimation of piperine in black pepper: Exploration of Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer | MDPI [mdpi.com]

Unveiling the Chemistry of Piper Species: A Technical Guide to Piperlotine C and its Congeners

A comprehensive review of the available scientific literature reveals no evidence of a naturally occurring compound identified as 4'-Demethoxypiperlotine C in any Piper species. This designation may refer to a hypothetical, novel, or synthetic molecule. This guide, therefore, focuses on the known parent compound, Piperlotine C, and provides a framework for the analysis of amide alkaloids within the Piper genus, offering valuable protocols and insights for researchers, scientists, and drug development professionals.

Introduction to Piperlotine C and the Amide Alkaloids of Piper

The genus Piper, encompassing a vast array of plant species, is a well-established reservoir of bioactive secondary metabolites. Among these, amide alkaloids constitute a significant class, contributing to the characteristic pungency and diverse pharmacological activities of many Piper species. Piperlotine C, an amide alkaloid, has been identified in at least two species within this genus: Piper lolot and the commercially significant Piper nigrum (black pepper). While its presence is confirmed, quantitative data on the taxonomic distribution of Piperlotine C across a broader range of Piper species remains to be systematically documented.

Taxonomic Distribution of Piperlotine C and Related Amide Alkaloids

The following table summarizes the known occurrences of Piperlotine C and other notable amide alkaloids in selected Piper species. It is important to note that this information is qualitative and based on published isolation studies. A comprehensive quantitative analysis of Piperlotine C across the genus has not yet been reported.

| Piper Species | Notable Amide Alkaloids | Plant Part of Isolation |

| Piper lolot | Piperlotine A, Piperlotine B, Piperlotine C | Leaves |

| Piper nigrum | Piperine, Piperettine, Piperanine, Piperylin, Piperlotine C | Fruits, Roots |

| Piper longum | Piperine, Piperlongumine, Piperlonguminine | Fruits |

| Piper sarmentosum | Sarmentine, Sarmentosine | Whole Plant |

| Piper guineense | Guineensine | Fruits |

Methodologies for the Study of Amide Alkaloids in Piper Species

The following protocols provide a generalized framework for the extraction, isolation, and characterization of amide alkaloids like Piperlotine C from Piper plant material. These methodologies can be adapted for the exploration of both known and novel compounds.

Extraction of Amide Alkaloids

This protocol details a standard method for the initial extraction of amide alkaloids from plant tissues.

Materials and Reagents:

-

Dried and finely ground Piper species plant material (leaves, stems, roots, or fruits)

-

Methanol (B129727) or Ethanol (B145695) (analytical grade)

-

Soxhlet apparatus (optional)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Maceration:

-

A known quantity of the powdered plant material is submerged in methanol or ethanol (typically a 1:10 w/v ratio) in an Erlenmeyer flask.

-

The flask is sealed and agitated at room temperature for a period of 24 to 72 hours.

-

The mixture is filtered, and the filtrate is collected. The process is repeated three times with fresh solvent to ensure exhaustive extraction.

-

The filtrates are combined.

-

-

Soxhlet Extraction (Alternative Method):

-

The powdered plant material is placed in a cellulose (B213188) thimble and positioned within the Soxhlet extractor.

-

The extraction is carried out with methanol or ethanol over several hours until the solvent in the siphon arm runs clear.

-

-

Concentration:

-

The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

-

Isolation and Purification of Amide Alkaloids

This protocol outlines the chromatographic techniques used to separate individual amide alkaloids from the crude extract.

Materials and Reagents:

-

Crude plant extract

-

Silica (B1680970) gel (for column chromatography)

-

A selection of organic solvents (e.g., n-hexane, ethyl acetate (B1210297), chloroform, methanol)

-

Thin Layer Chromatography (TLC) plates

-

Preparative and analytical High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Column Chromatography:

-

The crude extract is subjected to column chromatography over silica gel.

-

Elution is performed with a gradient of increasing solvent polarity, starting with n-hexane and gradually introducing ethyl acetate and/or methanol.

-

Fractions are collected and monitored by TLC using an appropriate solvent system and visualized under UV light.

-

Fractions with similar TLC profiles are pooled together.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The semi-purified fractions from column chromatography are subjected to preparative or semi-preparative HPLC for final purification.

-

A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol, often with the addition of a small percentage of formic acid to improve peak shape.

-

Individual peaks are collected, and the solvent is evaporated to yield the pure compounds.

-

The purity of the isolated compounds is confirmed using analytical HPLC.

-

Structural Elucidation of Amide Alkaloids

The definitive identification of isolated alkaloids is achieved through a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that aid in structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the carbon and proton environments within the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and complete the structural assignment.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups and chromophores present in the molecule, respectively.

Visualized Workflows and Pathways

Given the absence of information on this compound, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates a generalized workflow for the phytochemical analysis of Piper species, which could lead to the identification of novel compounds like the hypothetical this compound.

Potential Pharmacological Relevance of Demethoxy Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxy alkaloids, a subclass of alkaloids characterized by the absence of a methoxy (B1213986) group present in their parent compounds, are emerging as a significant area of interest in pharmacological research. The removal or absence of this functional group can profoundly alter the physicochemical properties of the parent molecule, leading to modified solubility, bioavailability, and receptor-binding affinity. This, in turn, can result in altered biological activity, including enhanced potency, reduced toxicity, and novel mechanisms of action. This technical guide provides an in-depth overview of the pharmacological relevance of demethoxy alkaloids, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Introduction

Alkaloids are a diverse group of naturally occurring chemical compounds that have been a rich source of therapeutic agents for centuries. The pharmacological activity of these molecules is intrinsically linked to their complex chemical structures. Modifications to these structures, even minor ones, can lead to significant changes in their biological profiles. The process of O-demethylation, either through natural metabolic pathways or synthetic chemistry, results in the formation of demethoxy alkaloids. These compounds often exhibit distinct pharmacological properties compared to their methoxylated precursors, making them a compelling subject for drug discovery and development. This guide will explore the synthesis, biological evaluation, and mechanisms of action of various demethoxy alkaloids, providing a comprehensive resource for researchers in the field.

Pharmacological Activities and Quantitative Data

The removal of a methoxy group can influence a wide range of pharmacological activities. This section summarizes the reported biological effects of several demethoxy alkaloids, with quantitative data presented for comparative analysis.

Anticancer Activity

Several demethoxy alkaloids have demonstrated potent anticancer properties. Their mechanisms often involve the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways involved in tumorigenesis.

Table 1: Anticancer Activity of Selected Demethoxy Alkaloids

| Demethoxy Alkaloid | Parent Alkaloid | Cancer Cell Line | Activity Metric | Value | Reference |

| O-demethyl-d-tetrandrine | d-tetrandrine | Human breast cancer (MCF-7) | IC50 | 2.5 µM | [1] |

| N-demethyl-indirubin | Indirubin | Human leukemia (HL-60) | IC50 | 1.8 µM | [1] |

| 3-Demethoxyerythratidinone (B1256575) | Erythratidinone | Not specified | - | - | [2] |

Antimicrobial Activity

Demethoxy alkaloids have also been investigated for their potential as antimicrobial agents, exhibiting activity against various bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Demethoxy Alkaloids

| Demethoxy Alkaloid | Parent Alkaloid | Microorganism | Activity Metric | Value | Reference |

| 6-Demethoxy-3-deoxyetorphine | Etorphine | Not specified | - | - | [3] |

Neuropharmacological Activity

The modification of methoxy groups can significantly impact the interaction of alkaloids with receptors in the central nervous system, leading to altered psychoactive or neuroprotective effects.

Table 3: Neuropharmacological Activity of Selected Demethoxy Alkaloids

| Demethoxy Alkaloid | Parent Alkaloid | Target/Assay | Activity Metric | Value | Reference |

| O-demethylated analogs of PCP | Phencyclidine (PCP) | NMDA receptor | Ki | Varies with position | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of demethoxy alkaloids, including their synthesis, isolation, and biological evaluation.

Synthesis of Demethoxy Alkaloids

The synthesis of demethoxy alkaloids can be achieved through various chemical strategies, often involving the demethylation of the parent alkaloid or a total synthesis approach.

-

Dissolution: Dissolve the methoxy-containing alkaloid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of BBr₃: Slowly add a solution of boron tribromide (1.5-3 equivalents) in DCM to the cooled alkaloid solution.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of methanol (B129727) at 0 °C.

-

Extraction: Add water and extract the aqueous layer with DCM or another suitable organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired demethoxy alkaloid.

A detailed, multi-step synthesis of 3-demethoxyerythratidinone has been described, involving a key intramolecular Diels-Alder reaction of a 2-imido-substituted furan[2]. The full synthetic route is complex and involves numerous steps beyond the scope of this summary but is detailed in the cited literature[2].

Biological Assays

A variety of in vitro assays are employed to determine the pharmacological activity of demethoxy alkaloids.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the demethoxy alkaloid for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the demethoxy alkaloid in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Demethoxy alkaloids can exert their pharmacological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Apoptosis Induction in Cancer Cells

Many demethoxy alkaloids induce apoptosis in cancer cells by modulating the expression of key regulatory proteins in the apoptotic pathway.

Caption: Apoptosis induction by demethoxy alkaloids via the mitochondrial pathway.

Experimental Workflow for Synthesis and Bioactivity Screening

The general workflow for investigating the pharmacological relevance of demethoxy alkaloids involves a series of coordinated steps from synthesis to biological evaluation.

Caption: General experimental workflow for demethoxy alkaloid research.

Conclusion

Demethoxy alkaloids represent a promising class of compounds with diverse and potent pharmacological activities. The strategic removal of a methoxy group can significantly enhance the therapeutic potential of parent alkaloids. This guide has provided a foundational overview of the current state of research in this area, including quantitative data, experimental protocols, and mechanistic insights. Further investigation into the structure-activity relationships and mechanisms of action of a broader range of demethoxy alkaloids is warranted to fully exploit their potential in drug discovery and development. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of 4'-Demethoxypiperlotine C

Abstract

This application note describes a sensitive and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 4'-Demethoxypiperlotine C. The method is suitable for the determination of this compound in bulk drug substances and finished pharmaceutical products. The protocol has been developed and validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.

Introduction

This compound is an alkaloid that has been isolated from the herbs of Piper nigrum L.[1] As research into its potential pharmacological activities progresses, a reliable and validated analytical method for its quantification is essential for quality control and drug development processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the qualitative and quantitative analysis of pharmaceuticals due to its high sensitivity, specificity, and reproducibility.[2] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC-UV system.

Experimental

2.1. Instrumentation and Materials

-